(3-Phenylphenyl)thiourea
Overview
Description
(3-Phenylphenyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a biphenyl structure. This compound is part of the broader class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Phenylphenyl)thiourea can be synthesized through various methods, including:
Thioacylation: This involves the reaction of aniline derivatives with carbon disulfide in the presence of a base to form thiourea derivatives.
Nucleophilic Substitution: Urea and Lawesson’s reagent can be used in a one-step method involving a sulfuration reaction.
Industrial Production Methods: Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions to form various sulfur-containing compounds.
Reduction: These compounds can be reduced to form amines and other derivatives.
Substitution: Thiourea derivatives can participate in substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thioureas.
Scientific Research Applications
(3-Phenylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the production of dyes, elastomers, and plastics.
Mechanism of Action
The mechanism of action of (3-Phenylphenyl)thiourea involves its interaction with various molecular targets:
Enzyme Inhibition: Acts as an inhibitor for enzymes such as tyrosinase, affecting melanin synthesis.
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Thiourea: Basic structure with similar properties but lacks the biphenyl group.
N-Phenylthiourea: Similar structure but with a single phenyl group.
Uniqueness: (3-Phenylphenyl)thiourea is unique due to its biphenyl structure, which enhances its stability and biological activity compared to simpler thiourea derivatives .
Properties
IUPAC Name |
(3-phenylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H3,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUGKPCKYSSZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415016 | |
Record name | (3-phenylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76839-38-8 | |
Record name | (3-phenylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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